2-(2-Chloroethoxy)acetonitrile
CAS No.: 31250-08-5
Cat. No.: VC3745302
Molecular Formula: C4H6ClNO
Molecular Weight: 119.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31250-08-5 |
---|---|
Molecular Formula | C4H6ClNO |
Molecular Weight | 119.55 g/mol |
IUPAC Name | 2-(2-chloroethoxy)acetonitrile |
Standard InChI | InChI=1S/C4H6ClNO/c5-1-3-7-4-2-6/h1,3-4H2 |
Standard InChI Key | GQFCLJZQECVTDO-UHFFFAOYSA-N |
SMILES | C(CCl)OCC#N |
Canonical SMILES | C(CCl)OCC#N |
Introduction
Chemical Structure and Properties
2-(2-Chloroethoxy)acetonitrile is characterized by its molecular structure containing a chloroethoxy group (ClCH₂CH₂O-) linked to an acetonitrile moiety (-CH₂CN). The compound belongs to the class of halogenated ethers containing a nitrile functional group. Based on analysis of related compounds, we can infer several physical and chemical properties.
Physical Properties
While direct data for 2-(2-Chloroethoxy)acetonitrile is limited in the available research, properties can be estimated based on structurally similar compounds. Related chloroethoxy compounds generally present as colorless to pale yellow liquids at room temperature . The presence of the nitrile group likely contributes to a higher boiling point compared to similar molecular weight compounds without this functionality.
Chemical Reactivity
The compound contains multiple reactive sites:
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The chlorine atom provides a leaving group for nucleophilic substitution reactions
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The nitrile group can undergo hydrolysis to form carboxylic acid derivatives
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The ether linkage contributes to solubility characteristics while remaining relatively stable under mild conditions
The compound combines features seen in both 2-(2-Chloroethoxy)ethanol and acetonitrile-containing compounds like 2-(4-Chlorophenoxy)acetonitrile, though with distinct reactivity patterns .
Synthesis Methods
Purification Techniques
For compounds in this class, purification typically involves:
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Vacuum distillation (collecting specific temperature fractions)
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Solvent extraction
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Column chromatography if necessary for high purity applications
Based on the purification methods used for 2-(2-chloroethoxy)acetic acid, vacuum distillation would likely be conducted at approximately 130-132°C at reduced pressure (around 0.67kPa) .
Spectroscopic Identification
NMR Spectroscopy
The proton NMR spectrum of 2-(2-Chloroethoxy)acetonitrile would likely show characteristic patterns:
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A singlet for the methylene group adjacent to the nitrile (approximately δ 4.2-4.4 ppm)
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Two triplets for the chloroethoxy group (approximately δ 3.6-3.9 ppm)
This pattern would be similar to what is observed in related compounds like 2-(2-chloroethoxy)acetic acid, which shows a singlet at δ 4.24 ppm and triplets at δ 3.86 and δ 3.69 ppm .
Mass Spectrometry
In mass spectrometric analysis, the compound would likely show characteristic fragmentation patterns including:
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Molecular ion peak
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Loss of chlorine (M-35)
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Fragmentation at the ether linkage
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Fragments related to the nitrile group
Related Compounds
Structural Analogues
Several related compounds provide context for understanding 2-(2-Chloroethoxy)acetonitrile:
2-(2-Chloroethoxy)ethanol is notably used in the synthesis of hydroxyzine, an essential antihistamine drug, and serves as a solvent in various industrial applications including dyes, nitrocellulose, paints, inks, and resins .
Metabolic Considerations
Based on the structure of 2-(2-Chloroethoxy)acetonitrile and knowledge of similar compounds, potential metabolic pathways might include:
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Hydrolysis of the nitrile group to form the corresponding amide and carboxylic acid
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Oxidative metabolism of the chloroethoxy portion
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Conjugation with glutathione at the reactive sites
Analytical Methods
Detection and Quantification
For compounds in this class, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides sensitive and specific detection. A method developed for 2-(2-Chloroethoxy)ethanol used:
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C18 column
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Gradient elution with ammonium formate and methanol
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Positive mode detection with selected ion monitoring
Similar methodology could be adapted for 2-(2-Chloroethoxy)acetonitrile with modifications to account for the different functional group.
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